molecular formula C23H27N2O3+ B11227456 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11227456
M. Wt: 379.5 g/mol
InChI Key: MLBPKHWZMXFYEO-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multiple steps, starting from readily available precursors. One common approach is the oxidative ring-expansion of 2-aminobenzothiazoles with olefins under metal-free conditions . Another method involves the aerobic nitrooxylation of α-diazoesters and cyclic ethers with t-BuONO in the presence of dioxygen .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-free and sustainable methods, such as visible-light-mediated reactions, is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C23H27N2O3+

Molecular Weight

379.5 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C23H27N2O3/c1-2-17-6-9-19(10-7-17)24-16-23(26,25-12-4-3-5-22(24)25)18-8-11-20-21(15-18)28-14-13-27-20/h6-11,15,26H,2-5,12-14,16H2,1H3/q+1

InChI Key

MLBPKHWZMXFYEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC5=C(C=C4)OCCO5)O

Origin of Product

United States

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